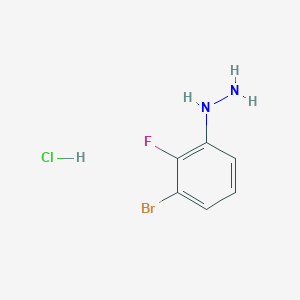
2-methyl-2-phenylmorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenylmorpholine-4-carboxamide (MPMC) is an organic compound that has a wide range of applications in the scientific community. MPMC has been studied for its potential use in drug synthesis, as a reagent for organic synthesis, and for its biochemical and physiological effects.
Mechanism of Action
2-methyl-2-phenylmorpholine-4-carboxamide has been studied for its potential mechanism of action in drug synthesis. It is believed that 2-methyl-2-phenylmorpholine-4-carboxamide acts as a catalyst in the synthesis of drugs, by accelerating the reaction rate and increasing the yield of the desired product. Additionally, 2-methyl-2-phenylmorpholine-4-carboxamide has been shown to act as a chelating agent, which helps to stabilize the reaction and increase the efficiency of the synthesis process.
Biochemical and Physiological Effects
2-methyl-2-phenylmorpholine-4-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anticonvulsant properties, as well as anti-cancer effects. Additionally, 2-methyl-2-phenylmorpholine-4-carboxamide has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
2-methyl-2-phenylmorpholine-4-carboxamide has several advantages for lab experiments, including its low cost and availability, its ease of synthesis, and its wide range of potential applications. Additionally, 2-methyl-2-phenylmorpholine-4-carboxamide is relatively safe to use and has a low toxicity. However, there are some limitations to using 2-methyl-2-phenylmorpholine-4-carboxamide in lab experiments, such as its limited solubility in water and its tendency to form complexes with other molecules.
Future Directions
2-methyl-2-phenylmorpholine-4-carboxamide has a wide range of potential future applications. One potential application is in the development of new drugs, as 2-methyl-2-phenylmorpholine-4-carboxamide has been shown to have anti-inflammatory, anticonvulsant, and anti-cancer properties. Additionally, 2-methyl-2-phenylmorpholine-4-carboxamide could be used in the development of new polymers and polysaccharides, as well as in the development of new biochemical and physiological studies. Finally, 2-methyl-2-phenylmorpholine-4-carboxamide could be used in the development of new catalysts and chelating agents, which could be used to increase the efficiency and yield of various chemical reactions.
Synthesis Methods
2-methyl-2-phenylmorpholine-4-carboxamide is synthesized through a process called amide condensation. This method involves the reaction of an amine with a carboxylic acid, which produces an amide. In the case of 2-methyl-2-phenylmorpholine-4-carboxamide, the amine is 2-methyl-2-phenylmorpholine and the carboxylic acid is 4-carboxylic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds at a temperature of around 80°C. The product is then purified and isolated to obtain the desired compound.
Scientific Research Applications
2-methyl-2-phenylmorpholine-4-carboxamide has a wide range of scientific research applications, such as drug synthesis, organic synthesis, and biochemical and physiological studies. It has been used as a reagent for the synthesis of various drugs, including anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. Additionally, 2-methyl-2-phenylmorpholine-4-carboxamide has been used in the synthesis of organic compounds, such as polymers and polysaccharides. It has also been used in biochemical and physiological studies to investigate the mechanism of action and biochemical and physiological effects of various drugs.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2-phenylmorpholine-4-carboxamide involves the reaction of 2-methyl-2-phenylmorpholine with chloroformic acid followed by reaction with ammonia.", "Starting Materials": [ "2-methyl-2-phenylmorpholine", "Chloroformic acid", "Ammonia" ], "Reaction": [ "Step 1: 2-methyl-2-phenylmorpholine is reacted with chloroformic acid in the presence of a base such as triethylamine to form the corresponding chloroformate intermediate.", "Step 2: The chloroformate intermediate is then reacted with ammonia to form 2-methyl-2-phenylmorpholine-4-carboxamide.", "Step 3: The product is purified by recrystallization or column chromatography." ] } | |
CAS RN |
2408969-01-5 |
Product Name |
2-methyl-2-phenylmorpholine-4-carboxamide |
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



